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Introduction
The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a key

epitope recognized by HLA-A24 restricted tumor-infiltrating lymphocytes (TILs).[1][2][3] This

makes it a promising candidate for peptide-based vaccines targeting melanoma. However,

peptide antigens alone are often poorly immunogenic and require formulation with adjuvants to

elicit a robust and effective anti-tumor immune response.[4] This document provides detailed

application notes and experimental protocols for the formulation and evaluation of Tyrosinase

(206-214) peptide vaccines with various adjuvants.

Adjuvant Selection and Rationale
The choice of adjuvant is critical in directing the nature and magnitude of the immune

response. Commonly used adjuvants in peptide vaccine formulations include:

Montanide ISA-51: A water-in-oil emulsion that creates a depot effect for slow antigen

release and induces a potent Th1 response.[5][6][7][8]

Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that promotes the

differentiation and maturation of dendritic cells (DCs), enhancing antigen presentation.[1][4]

[9][10][11]
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Toll-Like Receptor (TLR) Agonists:

CpG-ODN (TLR9 agonist): Synthetic oligonucleotides that mimic bacterial DNA and

strongly induce Th1 responses.[12][13][14][15][16]

Poly-ICLC (TLR3 agonist): A synthetic double-stranded RNA analog that activates DCs

and promotes a potent cytotoxic T lymphocyte (CTL) response.[17][18][19][20][21]

Data Presentation: Immunogenicity of Peptide
Vaccines with Adjuvants
The following tables summarize quantitative data from studies evaluating the immunogenicity of

melanoma-associated peptide vaccines formulated with different adjuvants. While direct head-

to-head comparisons for the specific Tyrosinase (206-214) peptide are limited, these data

provide valuable insights into the expected potency of various adjuvant formulations.

Table 1: ELISpot Assay Results for Melanoma Peptide Vaccines with Different Adjuvants
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Peptide Target Adjuvant(s)
T-Cell
Response
Metric

Result Reference(s)

gp100 &

Tyrosinase

peptides

GM-CSF +

Montanide ISA-

51

Positive ELISpot

Response Rate

(vs. baseline)

42% in PBLs,

80% in SINs
[22]

MART-1, gp100,

Tyrosinase

PF-3512676

(TLR9 agonist) +

GM-CSF in

Montanide ISA-

51

Positive ELISpot

Response Rate

45% (9 out of 20

patients)
[23]

RNEU peptides IFA + CpG-ODN

IFN-γ spots /

2x10^5

splenocytes

~150-250 spots [14]

12 Melanoma

Peptides

Montanide ISA-

51 + TLR agonist

(LPS or Poly-

ICLC)

CD8+ T-cell

Immune

Response Rate

(ELISpot)

24% (IFA + TLR

agonist) vs. 6%

(TLR agonist

alone)

[24]

SARS-CoV-2

Peptides

XS15 (TLR1/2

agonist) +

Montanide ISA-

51 VG

IFN-γ ELISpot

Response

Significantly

higher than

mRNA vaccine

[25]

PBLs: Peripheral Blood Lymphocytes; SINs: Sentinel Immunized Nodes

Table 2: In Vivo Anti-Tumor Efficacy of Peptide Vaccines with Adjuvants in Murine Melanoma

Models

| Murine Model | Peptide Target | Adjuvant(s) | Outcome | Result | Reference(s) | | --- | --- | --- | -

-- | --- | | B16F10 | TRP-2 & p53 peptides | VacciMax (VM) + CpG | Tumor Eradication | 100%

tumor-free by day 21 |[6] | | B16F10 | TRP-2 & gp100 peptides | Not specified | Prophylactic

Tumor Protection | Significant delay in tumor growth |[13] | | B16F10 | DTT-neoantigens | CpG +

Alum | Tumor Growth Inhibition (Therapeutic) | 100% inhibition at low tumor dose | | | B16F10 |
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Heat-shocked melanoma lysate | CCH (hemocyanin) | Prophylactic Tumor Protection |

Significant inhibition of tumor growth |[15] |

Signaling Pathways of Adjuvants
Understanding the signaling pathways activated by adjuvants is crucial for predicting their

immunological effects.

Montanide ISA-51 Signaling
Montanide ISA-51 primarily acts as a delivery system, creating an antigen depot. It also

activates the NOD2 signaling pathway and promotes a Th1-type response.[5]
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Montanide ISA-51 signaling pathway.

GM-CSF Signaling
GM-CSF binds to its receptor on myeloid cells, activating JAK/STAT, PI3K, MAPK, and NF-κB

pathways, which leads to DC maturation and enhanced antigen presentation.[1][9]
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GM-CSF signaling pathway.

CpG-ODN (TLR9) Signaling
CpG-ODN is recognized by TLR9 in the endosome, leading to MyD88-dependent signaling,

which culminates in the activation of NF-κB and the production of pro-inflammatory cytokines.

[12][13][15][16]
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CpG-ODN (TLR9) signaling pathway.

Poly-ICLC (TLR3) Signaling
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Poly-ICLC, a dsRNA mimic, is recognized by TLR3 in the endosome. This triggers a TRIF-

dependent signaling cascade, leading to the activation of IRF3 and NF-κB and the production

of type I interferons and other pro-inflammatory cytokines.[18][19][21]
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Poly-ICLC (TLR3) signaling pathway.

Experimental Protocols
Protocol 1: Formulation of Tyrosinase (206-214) Peptide
Vaccine
This protocol describes the preparation of the peptide vaccine with different adjuvants.

Materials:

Tyrosinase (206-214) peptide (AFLPWHRLF), sterile, high purity (>95%)

Sterile PBS

Adjuvants:

Montanide ISA-51

Recombinant murine GM-CSF

CpG-ODN (e.g., ODN 1826 for mice)
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Poly-ICLC

Sterile, pyrogen-free vials and syringes

Procedure:

Peptide Reconstitution:

Aseptically reconstitute the lyophilized Tyrosinase (206-214) peptide in sterile PBS to a

stock concentration of 1 mg/mL.

Vortex gently to dissolve completely.

Store aliquots at -20°C or -80°C.

Vaccine Formulation (choose one):

With Montanide ISA-51:

In a sterile vial, mix the Tyrosinase (206-214) peptide solution with Montanide ISA-51 at

a 1:1 (v/v) ratio.

Emulsify by vortexing at high speed for at least 10 minutes or until a stable, white

emulsion is formed. A stable emulsion will not separate upon standing for 30 minutes.

With GM-CSF:

Dilute the Tyrosinase (206-214) peptide stock and recombinant GM-CSF in sterile PBS

to the final desired concentrations for injection. For example, for a 100 µL injection, you

might aim for 10 µg of peptide and 50 µg of GM-CSF.

With CpG-ODN:

Mix the Tyrosinase (206-214) peptide solution with the CpG-ODN solution in sterile PBS

to the final desired concentrations.

With Poly-ICLC:
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Combine the Tyrosinase (206-214) peptide solution with the Poly-ICLC solution in sterile

PBS to achieve the final desired concentrations.

Workflow for Vaccine Formulation:
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Workflow for vaccine formulation.
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Protocol 2: In Vivo Murine Melanoma Model
This protocol outlines the establishment of a B16F10 melanoma model in C57BL/6 mice and

subsequent vaccination.

Materials:

B16F10 murine melanoma cell line

C57BL/6 mice (6-8 weeks old)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Sterile PBS

Prepared Tyrosinase (206-214) vaccine formulations

Calipers for tumor measurement

Procedure:

Tumor Cell Preparation:

Culture B16F10 cells to ~80% confluency.

Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS at a

concentration of 1 x 10^6 cells/mL.

Tumor Implantation:

Subcutaneously inject 100 µL of the B16F10 cell suspension (1 x 10^5 cells) into the right

flank of each C57BL/6 mouse.

Vaccination Schedule (Therapeutic Model):

Begin vaccination 4-7 days after tumor implantation, when tumors are palpable.[6][13]

Administer the prepared vaccine formulation (e.g., 100 µL) subcutaneously on the

contralateral flank or at the base of the tail.
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Booster vaccinations can be given at weekly or bi-weekly intervals.

Tumor Growth Monitoring:

Measure tumor size every 2-3 days using calipers.

Calculate tumor volume using the formula: (length x width^2) / 2.

Monitor mice for signs of distress and adhere to ethical guidelines for animal welfare.

Protocol 3: ELISpot Assay for IFN-γ Secretion
This protocol is for quantifying the frequency of Tyrosinase (206-214)-specific, IFN-γ-secreting

T cells from splenocytes of vaccinated mice.

Materials:

Spleens from vaccinated and control mice

Mouse IFN-γ ELISpot kit

RPMI-1640 medium with 10% FBS

Tyrosinase (206-214) peptide

Concanavalin A (ConA) or other mitogen (positive control)

Irrelevant peptide (negative control)

ELISpot plate reader

Procedure:

Splenocyte Isolation:

Aseptically harvest spleens from mice 7-10 days after the final vaccination.

Prepare a single-cell suspension by mechanical disruption and passing through a cell

strainer.
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Lyse red blood cells using ACK lysis buffer.

Wash and resuspend splenocytes in complete RPMI medium.

ELISpot Plate Preparation:

Coat the ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.

Wash and block the plate according to the manufacturer's instructions.

Cell Plating and Stimulation:

Add 2 x 10^5 to 5 x 10^5 splenocytes to each well.

Add Tyrosinase (206-214) peptide to experimental wells (final concentration 5-10 µg/mL).

Add ConA to positive control wells.

Add an irrelevant peptide or medium alone to negative control wells.

Incubate for 18-24 hours at 37°C, 5% CO2.

Detection and Analysis:

Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

Add streptavidin-HRP and the substrate to develop the spots.

Stop the reaction by washing with water.

Count the spots using an ELISpot reader.

Express results as Spot Forming Cells (SFC) per 10^6 splenocytes.

Protocol 4: In Vivo Cytotoxicity Assay
This assay measures the ability of CTLs generated by vaccination to kill target cells in vivo.

Materials:
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Splenocytes from naive C57BL/6 mice

Tyrosinase (206-214) peptide

Irrelevant peptide

CFSE (Carboxyfluorescein succinimidyl ester) at two different concentrations (e.g., 5 µM and

0.5 µM)

Vaccinated and control mice

Flow cytometer

Procedure:

Target Cell Preparation:

Prepare a single-cell suspension of splenocytes from naive mice.

Divide the cells into two populations.

Label one population with a high concentration of CFSE (CFSE^high) and pulse with the

Tyrosinase (206-214) peptide (1 µg/mL).

Label the other population with a low concentration of CFSE (CFSE^low) and pulse with

an irrelevant peptide.

Adoptive Transfer:

Mix the CFSE^high and CFSE^low populations at a 1:1 ratio.

Inject the cell mixture intravenously into vaccinated and control mice (approximately 10 x

10^6 total cells per mouse).

Analysis:

After 18-24 hours, harvest spleens from the recipient mice.
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Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to

CFSE^low cells.

Calculation of Specific Lysis:

Percent specific lysis = [1 - (ratio in immunized mice / ratio in control mice)] x 100.

Workflow for In Vivo Cytotoxicity Assay:
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Workflow for in vivo cytotoxicity assay.
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Conclusion
The formulation of the Tyrosinase (206-214) peptide with an appropriate adjuvant is essential

for the development of an effective melanoma vaccine. The choice of adjuvant will significantly

impact the type and strength of the resulting immune response. The protocols provided herein

offer a framework for the formulation and preclinical evaluation of such vaccines. Careful

optimization of peptide and adjuvant concentrations, as well as the vaccination schedule, will

be necessary to achieve maximal anti-tumor efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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